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Compound Name: 2-Chloro-5-fluorobenzylamine
CAS No.: 202522-23-4
Cat. No.: B1591100
. J

Executive Summary

(2-Chloro-5-fluorophenyl)methanamine (CAS: 202522-23-4) is a specialized benzylamine
intermediate used extensively in the synthesis of bioactive small molecules, particularly in the
fields of neuroscience and oncology. Its structural uniqueness lies in the specific orthogonal
positioning of the chlorine and fluorine atoms. The 2-chloro substituent provides steric bulk and
lipophilicity, influencing the torsional angle of the benzylamine side chain, while the 5-fluoro
substituent modulates electronic density and blocks metabolic oxidation at the para-position
relative to the chlorine, enhancing the metabolic stability of the final drug candidate.

Physicochemical Profile
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Specification

IUPAC Name

(2-Chloro-5-fluorophenyl)methanamine

Common Name

2-Chloro-5-fluorobenzylamine

CAS Number 202522-23-4
C
Molecular Formula H
CIFN
Molecular Weight 159.59 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~72 °C at 3 mmHg (Predicted: 226 °C at 760
mmHgQ)
Density 1.283 g/mL (at 25 °C)
Acidity (pKa) ~9.2 (Conjugate acid, predicted)
LogP ~1.8 (Lipophilic)

Strategic Utility in Medicinal Chemistry

The value of this intermediate extends beyond simple connectivity.[1] It serves as a "privileged

scaffold” modifier in Structure-Activity Relationship (SAR) studies.

o Metabolic Blocking: The fluorine atom at the 5-position (meta to the amine linker, para to the

chlorine) effectively blocks Cytochrome P450-mediated hydroxylation, a common metabolic

clearance pathway for benzyl rings.

o Conformational Locking: The ortho-chlorine atom introduces steric strain that can restrict the

rotation of the benzylic bond, potentially locking the amine into a bioactive conformation that

favors receptor binding.

o Electronic Tuning: The electron-withdrawing nature of both halogens reduces the basicity of

the amine slightly compared to unsubstituted benzylamine, altering the pKa and hydrogen-
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bond donor capability of the nitrogen in the final pharmacophore.

Pharmacophore Logic Diagram

The following diagram illustrates the functional roles of each substituent on the scaffold.
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Figure 1: Pharmacophore contribution of (2-Chloro-5-fluorophenyl)methanamine substituents.

Click to download full resolution via product page

Validated Synthetic Protocols

Two primary routes are established for the synthesis of (2-Chloro-5-fluorophenyl)methanamine.
Method A is preferred for industrial scale-up due to atom economy, while Method B is versatile
for laboratory-scale analog generation.

Method A: Catalytic Hydrogenation of Nitrile (Scale-Up
Route)

This method utilizes 2-chloro-5-fluorobenzonitrile as the starting material.

¢ Reagents: 2-Chloro-5-fluorobenzonitrile, Raney Nickel (or Pd/C), Hydrogen gas (H
), Ammonia (NH
) in Methanol.

e Mechanism: Heterogeneous catalytic reduction of the cyano group (-CN) to the primary
amine (-CH
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)-

« Critical Control Point: The presence of ammonia is crucial to suppress the formation of
secondary amine byproducts (dimerization).

Protocol:

e Charge a high-pressure autoclave with 2-chloro-5-fluorobenzonitrile (1.0 eq) dissolved in
methanolic ammonia (7 M NH

in MeOH).

e Add Raney Nickel catalyst (10-20 wt% loading). Caution: Raney Nickel is pyrophoric.
e Pressurize with H

to 5-10 bar and stir vigorously at 40-50 °C.

e Monitor consumption of nitrile by HPLC.
» Upon completion, filter the catalyst under inert atmosphere (Argon/Nitrogen).

o Concentrate the filtrate to yield the crude amine. Purify via vacuum distillation or HCI salt
formation.

Method B: Reductive Amination of Aldehyde (Versatile
Route)

This method utilizes 2-chloro-5-fluorobenzaldehyde and is ideal when avoiding high-pressure
hydrogenation.

o Reagents: 2-Chloro-5-fluorobenzaldehyde, Ammonium Acetate (NH

OAc), Sodium Cyanoborohydride (NaBH
CN), Methanol.

e Mechanism: Formation of an imine intermediate followed by in situ hydride reduction.
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Protocol:

e Dissolve 2-chloro-5-fluorobenzaldehyde (10 mmol) and ammonium acetate (100 mmol, 10
eq) in Methanol (30 mL).

o Stir at room temperature for 1 hour to allow imine formation.
e Coolto 0 °C and carefully add NaBH

CN (15 mmol, 1.5 eq) portion-wise.

» Allow the mixture to warm to room temperature and stir for 12-16 hours.

e Quench: Acidify with concentrated HCI to pH < 2 (to decompose excess borohydride) and
extract non-basic impurities with ethyl acetate.

« Isolation: Basify the aqueous layer with NaOH to pH > 12 and extract the product into
dichloromethane (DCM).

e Dry over Na

SO

and concentrate.

Synthesis Workflow Diagram
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Figure 2: Comparative synthetic pathways for (2-Chloro-5-fluorophenyl)methanamine.

Click to download full resolution via product page

Case Study: Kv7.2/7.3 Potassium Channel
Activators

A prominent application of this moiety is found in the development of Kv7.2/7.3 activators
(KCNQ2/3 openers) for the treatment of epilepsy and neuropathic pain.

In patent literature (e.g., CN120752219A), the (2-chloro-5-fluorophenyl)methanamine moiety is
employed to synthesize urea-based derivatives. The specific substitution pattern is critical here:

o Binding Pocket Fit: The 2-chloro group occupies a hydrophobic pocket within the channel's
voltage-sensing domain.

» Selectivity: The 5-fluoro group fine-tunes the electrostatic potential, often improving
selectivity against other Kv isoforms (e.g., Kv7.1, which has cardiac implications).
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Experimental Insight: When synthesizing these urea derivatives, the amine is typically reacted
with an isocyanate or a carbamate intermediate. The nucleophilicity of the benzylamine
nitrogen is sufficient to drive this reaction to completion at room temperature in aprotic solvents
like DCM or THF.

Safety & Handling (SDS Summary)

Signal Word: DANGER

Hazard Class H-Code Statement

Causes severe skin burns and

Skin Corrosion H314
eye damage.
Acute Toxicity H302 Harmful if swallowed.
e May cause an allergic skin
Sensitization H317 )
reaction.
Precautions:

o PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Work inside
a fume hood.

o Storage: Store under inert gas (Argon/Nitrogen) to prevent carbonylation (reaction with
atmospheric CO

to form carbamates/carbonates over long periods).

» Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Chloro-5-fluorobenzylamine | 202522-23-4 | Benchchem [benchchem.com]
e 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

e To cite this document: BenchChem. [Technical Monograph: (2-Chloro-5-
fluorophenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591100#2-chloro-5-fluorophenyl-methanamine-
introduction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Contact

Address: 3281 E Guasti Rd
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